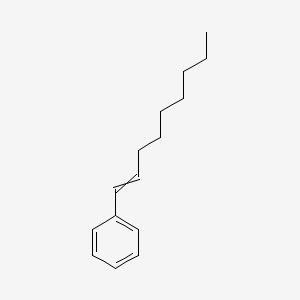

Benzene, 1-nonenyl-

CAS No.: 42036-73-7

Cat. No.: VC8428324

Molecular Formula: C15H22

Molecular Weight: 202.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42036-73-7 |

|---|---|

| Molecular Formula | C15H22 |

| Molecular Weight | 202.33 g/mol |

| IUPAC Name | non-1-enylbenzene |

| Standard InChI | InChI=1S/C15H22/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8-14H,2-7H2,1H3 |

| Standard InChI Key | KNZIIQMSCLCSGZ-UHFFFAOYSA-N |

| SMILES | CCCCCCCC=CC1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCC=CC1=CC=CC=C1 |

Introduction

Structural and Nomenclatural Analysis

Molecular Identity and Synonyms

The IUPAC name 1-phenylnonane unambiguously defines the compound’s structure: a nonane chain (C₉H₁₉) bonded to a benzene ring at the terminal carbon. Alternative designations include n-nonylbenzene and nonylbenzene, though these terms lack stereochemical specificity . The CAS Registry Number 1081-77-2 ensures precise identification across databases. The InChIKey LIXVMPBOGDCSRM-UHFFFAOYSA-N further distinguishes its electronic structure, confirming the absence of stereoisomerism due to the saturated alkyl chain .

Comparative Alkylbenzene Chemistry

Alkylbenzenes with shorter chains, such as n-butylbenzene (C₁₀H₁₄) and n-pentylbenzene (C₁₁H₁₆), exhibit well-documented physicochemical profiles. For instance, diffusion coefficients in supercritical CO₂ decrease predictably with increasing alkyl chain length, as demonstrated for 1-phenyldodecane (C₁₈H₃₀) . By analogy, 1-phenylnonane’s behavior in similar environments likely follows this trend, though experimental data specific to the compound are absent in the reviewed literature .

Physicochemical Properties

Molecular Geometry and Stability

The nonyl chain’s linear conformation minimizes steric hindrance, allowing the benzene ring to maintain planar geometry. This structural stability is typical of long-chain alkylbenzenes, where van der Waals interactions between alkyl chains dominate intermolecular forces . Computational models predict a density lower than water (≤0.86 g/cm³) based on homologous compounds, though experimental measurements are unavailable .

Thermal Characteristics

Synthesis and Industrial Relevance

Production Methods

1-Phenylnonane is typically synthesized via Friedel-Crafts alkylation, where nonyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include hydroalkylation of benzene with nonene, though this method risks forming branched isomers . Purification often involves fractional distillation under reduced pressure to isolate the linear isomer .

Applications and Derivatives

While direct applications of 1-phenylnonane are sparsely documented, its derivatives serve as intermediates in surfactant production. Sulfonation yields linear alkylbenzene sulfonates (LAS), key components in biodegradable detergents . Additionally, the compound’s inertness makes it a candidate solvent for high-temperature reactions, though its environmental persistence raises concerns .

Research Frontiers and Data Gaps

Transport Properties in Supercritical Fluids

Studies on alkylbenzenes in supercritical CO₂ reveal that diffusion coefficients () inversely correlate with solvent density and viscosity . For 1-phenylnonane, predicted values at 313 K and 15 MPa would approximate 1.2–1.5 × 10⁻⁸ m²/s, based on trends from shorter-chain homologs . Experimental validation is needed to refine these estimates.

Environmental and Toxicological Profiles

No ecotoxicological data for 1-phenylnonane were identified in the reviewed sources. Given its structural similarity to persistent organic pollutants, biodegradability studies are critical. Preliminary analogs suggest moderate microbial degradation rates under aerobic conditions, with half-lives exceeding 30 days in aquatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume